Acetonitrile, [(2-hydroxyethyl)amino]-
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Overview
Description
2-((2-Hydroxyethyl)amino)acetonitrile is an organic compound with the molecular formula C4H8N2O. It is also known as acetonitrile, 2-[(2-hydroxyethyl)amino]-. This compound is characterized by the presence of a nitrile group (-C≡N) and a hydroxyethylamino group (-NH-CH2CH2OH). It is a versatile compound used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-((2-Hydroxyethyl)amino)acetonitrile can be synthesized through several methods. One common method involves the reaction of diethanolamine with bromoacetonitrile. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction can be represented as follows:
[ \text{HOCH}_2\text{CH}_2\text{NH}_2 + \text{BrCH}_2\text{CN} \rightarrow \text{HOCH}_2\text{CH}_2\text{NHCH}_2\text{CN} + \text{HBr} ]
Industrial Production Methods
Industrial production of 2-((2-Hydroxyethyl)amino)acetonitrile often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure efficient production. The use of continuous flow reactors and advanced purification techniques can further enhance the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((2-Hydroxyethyl)amino)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-((2-oxoethyl)amino)acetonitrile or 2-((2-carboxyethyl)amino)acetonitrile.
Reduction: Formation of 2-((2-hydroxyethyl)amino)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-Hydroxyethyl)amino)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a building block for biologically active molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-((2-Hydroxyethyl)amino)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds. These interactions can modulate the activity of enzymes and receptors, thereby exerting various biological effects.
Comparison with Similar Compounds
2-((2-Hydroxyethyl)amino)acetonitrile can be compared with other similar compounds, such as:
Aminoacetonitrile: Similar structure but lacks the hydroxyethyl group. It is less versatile in chemical reactions.
Diethanolamine: Contains two hydroxyethyl groups but lacks the nitrile group. It is used in different applications, such as surfactants and corrosion inhibitors.
Glycinonitrile: Contains a nitrile group but lacks the hydroxyethyl group. It is used as an intermediate in the synthesis of amino acids.
The presence of both the hydroxyethyl and nitrile groups in 2-((2-Hydroxyethyl)amino)acetonitrile makes it unique and versatile for various chemical reactions and applications.
Properties
CAS No. |
54961-35-2 |
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Molecular Formula |
C4H8N2O |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)acetonitrile |
InChI |
InChI=1S/C4H8N2O/c5-1-2-6-3-4-7/h6-7H,2-4H2 |
InChI Key |
FKDQPCXDUWTSBX-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NCC#N |
Origin of Product |
United States |
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